3-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)propanoic Acid
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Overview
Description
3-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)propanoic Acid is an organic compound that belongs to the class of carboxylic acids. This compound features a unique structure with a dimethyloxane ring and a methoxyphenyl group, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)propanoic Acid typically involves multi-step organic reactions. One common approach might include:
Formation of the Dimethyloxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Formation of the Propanoic Acid Moiety: This can be done through carboxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the methoxy group to a hydroxyl group.
Reduction: Reduction reactions might target the carboxylic acid moiety, converting it to an alcohol.
Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)propanoic Acid would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor-mediated signaling pathways.
Pathways Involved: Could include metabolic pathways, signal transduction pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic Acid: Lacks the methoxy group.
3-(2,2-dimethyloxan-4-yl)-3-(4-hydroxyphenyl)propanoic Acid: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)propanoic Acid may confer unique chemical properties, such as altered reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C17H24O4 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H24O4/c1-17(2)11-13(8-9-21-17)15(10-16(18)19)12-4-6-14(20-3)7-5-12/h4-7,13,15H,8-11H2,1-3H3,(H,18,19) |
InChI Key |
TXLJOEPPAWCDRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)C(CC(=O)O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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